molecular formula C9H13N5S B14003507 6-butylsulfanyl-7H-purin-2-amine CAS No. 5069-81-8

6-butylsulfanyl-7H-purin-2-amine

Cat. No.: B14003507
CAS No.: 5069-81-8
M. Wt: 223.30 g/mol
InChI Key: ZSUJPFRBJSHGDC-UHFFFAOYSA-N
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Description

6-butylsulfanyl-7H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a butylsulfanyl group attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-butylsulfanyl-7H-purin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted purines depending on the nucleophile used.

    Reduction: Reduced purine derivatives.

Scientific Research Applications

6-butylsulfanyl-7H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-butylsulfanyl-7H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The butylsulfanyl group can enhance the binding affinity of the compound to its target, potentially leading to inhibition or modulation of the target’s activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes that rely on purine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the butylsulfanyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its solubility, binding affinity, and overall biological activity, making it a valuable compound in various research applications.

Properties

CAS No.

5069-81-8

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

6-butylsulfanyl-7H-purin-2-amine

InChI

InChI=1S/C9H13N5S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

ZSUJPFRBJSHGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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